molecular formula C12H26N2O2S B11800959 (R)-N-(1-(tert-Butyl)piperidin-3-yl)propane-2-sulfonamide

(R)-N-(1-(tert-Butyl)piperidin-3-yl)propane-2-sulfonamide

Cat. No.: B11800959
M. Wt: 262.41 g/mol
InChI Key: QYJDRYAZHXIUTA-LLVKDONJSA-N
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Description

®-N-(1-(tert-Butyl)piperidin-3-yl)propane-2-sulfonamide is a chemical compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The presence of the piperidine ring and the tert-butyl group in its structure suggests potential pharmacological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(1-(tert-Butyl)piperidin-3-yl)propane-2-sulfonamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides.

    Sulfonamide Formation: The final step involves the reaction of the piperidine derivative with a sulfonyl chloride to form the sulfonamide.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to maximize yield and purity. Specific details would require consultation of industrial chemistry resources.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions could target the sulfonamide group.

    Substitution: Substitution reactions may occur at various positions on the piperidine ring or the tert-butyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Synthesis: It could be used as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.

    Receptor Binding: May interact with specific receptors in biological systems.

Medicine

    Antibacterial Agents: Sulfonamides are known for their antibacterial properties.

    Drug Development: Potential use in the development of new pharmaceuticals.

Industry

    Material Science: Possible applications in the development of new materials.

    Agriculture: Use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of ®-N-(1-(tert-Butyl)piperidin-3-yl)propane-2-sulfonamide would depend on its specific biological target. Generally, sulfonamides inhibit the enzyme dihydropteroate synthase, which is involved in folate synthesis in bacteria. This inhibition leads to the disruption of bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simple sulfonamide with antibacterial properties.

    Sulfamethoxazole: A more complex sulfonamide used in combination with trimethoprim.

    Sulfadiazine: Another sulfonamide with a broad spectrum of antibacterial activity.

Uniqueness

®-N-(1-(tert-Butyl)piperidin-3-yl)propane-2-sulfonamide is unique due to the presence of the piperidine ring and the tert-butyl group, which may confer specific pharmacological properties and enhance its stability and solubility.

Properties

Molecular Formula

C12H26N2O2S

Molecular Weight

262.41 g/mol

IUPAC Name

N-[(3R)-1-tert-butylpiperidin-3-yl]propane-2-sulfonamide

InChI

InChI=1S/C12H26N2O2S/c1-10(2)17(15,16)13-11-7-6-8-14(9-11)12(3,4)5/h10-11,13H,6-9H2,1-5H3/t11-/m1/s1

InChI Key

QYJDRYAZHXIUTA-LLVKDONJSA-N

Isomeric SMILES

CC(C)S(=O)(=O)N[C@@H]1CCCN(C1)C(C)(C)C

Canonical SMILES

CC(C)S(=O)(=O)NC1CCCN(C1)C(C)(C)C

Origin of Product

United States

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